1-(4-Chlorophenyl)-2-methyl-5-phenyl-1h-pyrrole-3-carboxylic acid
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Overview
Description
1-(4-Chlorophenyl)-2-methyl-5-phenyl-1h-pyrrole-3-carboxylic acid is a heterocyclic compound that features a pyrrole ring substituted with a 4-chlorophenyl group, a methyl group, and a phenyl group
Preparation Methods
The synthesis of 1-(4-chlorophenyl)-2-methyl-5-phenyl-1h-pyrrole-3-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-chlorobenzaldehyde with acetophenone in the presence of a base to form a chalcone intermediate. This intermediate then undergoes cyclization with an amine, such as aniline, to form the pyrrole ring.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. These methods often include the use of catalysts and controlled reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
1-(4-Chlorophenyl)-2-methyl-5-phenyl-1h-pyrrole-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to modify the aromatic rings or the carboxylic acid group.
Coupling Reactions: The compound can participate in coupling reactions to form larger, more complex molecules.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-(4-Chlorophenyl)-2-methyl-5-phenyl-1h-pyrrole-3-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Biological Studies: The compound is studied for its interactions with biological targets, such as enzymes and receptors, to understand its potential as a drug candidate.
Materials Science: It is used in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-(4-chlorophenyl)-2-methyl-5-phenyl-1h-pyrrole-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the target being studied .
Comparison with Similar Compounds
1-(4-Chlorophenyl)-2-methyl-5-phenyl-1h-pyrrole-3-carboxylic acid can be compared with other similar compounds, such as:
1-(4-Chlorophenyl)-2-methyl-5-phenyl-1h-pyrrole-3-carboxamide: This compound has a similar structure but with an amide group instead of a carboxylic acid group.
1-(4-Chlorophenyl)-2-methyl-5-phenyl-1h-pyrrole-3-carboxylate:
1-(4-Chlorophenyl)-2-methyl-5-phenyl-1h-pyrrole-3-carboxaldehyde: This aldehyde derivative is used in different synthetic applications.
Properties
Molecular Formula |
C18H14ClNO2 |
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Molecular Weight |
311.8 g/mol |
IUPAC Name |
1-(4-chlorophenyl)-2-methyl-5-phenylpyrrole-3-carboxylic acid |
InChI |
InChI=1S/C18H14ClNO2/c1-12-16(18(21)22)11-17(13-5-3-2-4-6-13)20(12)15-9-7-14(19)8-10-15/h2-11H,1H3,(H,21,22) |
InChI Key |
HKEACMGUXGDBRT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(N1C2=CC=C(C=C2)Cl)C3=CC=CC=C3)C(=O)O |
Origin of Product |
United States |
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